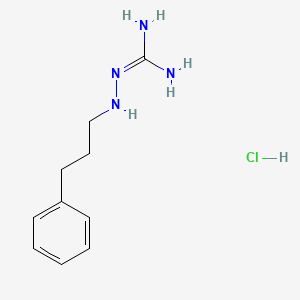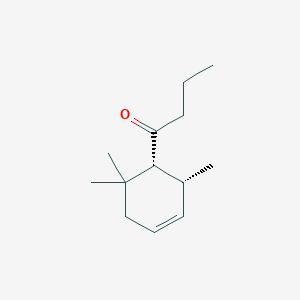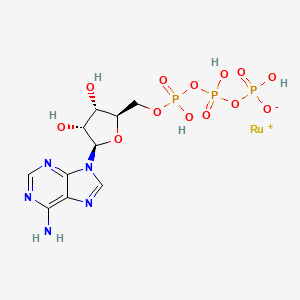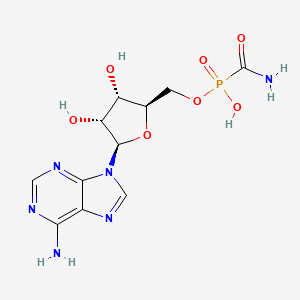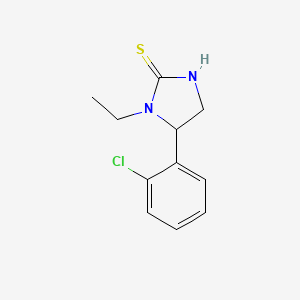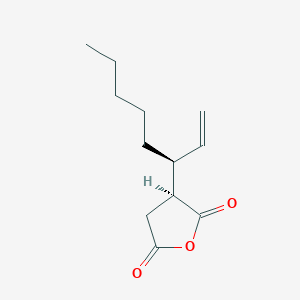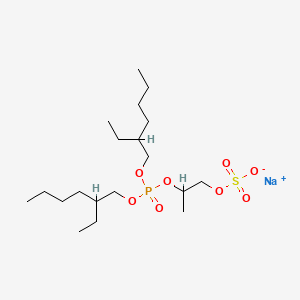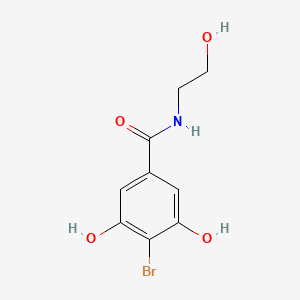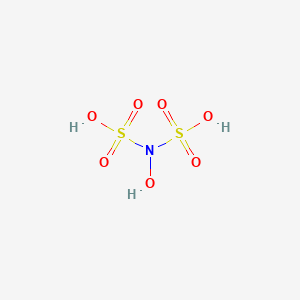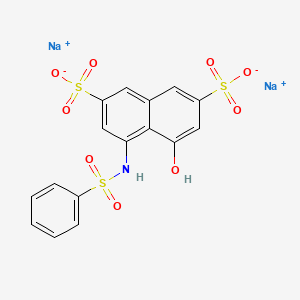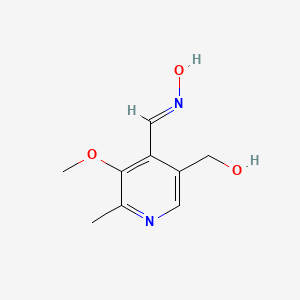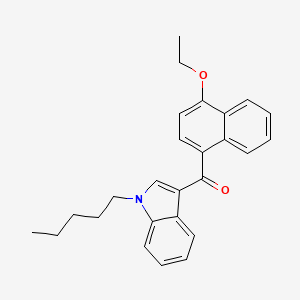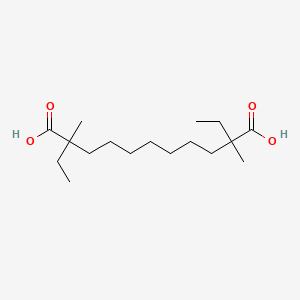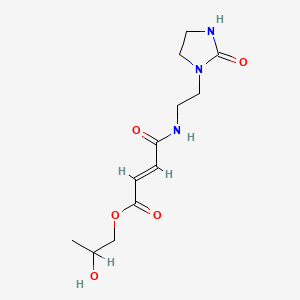
2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of functional groups, including a hydroxypropyl group, an oxo group, and an imidazolidinyl group, which contribute to its diverse reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-oxoimidazolidine derivatives, followed by their reaction with appropriate butenoate precursors under controlled conditions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoate shares similarities with other compounds containing oxo, hydroxypropyl, and imidazolidinyl groups.
- Examples of similar compounds include 2-Hydroxypropyl 4-oxo-4-((2-(2-oxoimidazolidin-1-yl)ethyl)amino)-2-butenoic acid and this compound derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
93942-72-4 |
|---|---|
Fórmula molecular |
C12H19N3O5 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
2-hydroxypropyl (E)-4-oxo-4-[2-(2-oxoimidazolidin-1-yl)ethylamino]but-2-enoate |
InChI |
InChI=1S/C12H19N3O5/c1-9(16)8-20-11(18)3-2-10(17)13-4-6-15-7-5-14-12(15)19/h2-3,9,16H,4-8H2,1H3,(H,13,17)(H,14,19)/b3-2+ |
Clave InChI |
VQCIYHSUYUBOTB-NSCUHMNNSA-N |
SMILES isomérico |
CC(COC(=O)/C=C/C(=O)NCCN1CCNC1=O)O |
SMILES canónico |
CC(COC(=O)C=CC(=O)NCCN1CCNC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


